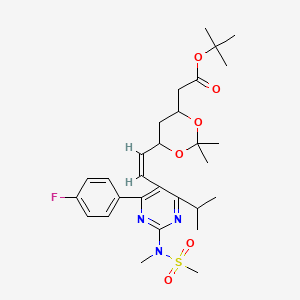

tert-Butyl-2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

tert-Butyl-2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex heterocyclic compound with a pyrimidine core, a 1,3-dioxane ring, and a tert-butyl ester moiety. Key structural features include:

- Pyrimidine substituents: A 4-(4-fluorophenyl) group, 6-isopropyl chain, and an N-methylmethylsulfonamido (mesylamido) group at position 2 .

- Stereochemistry: The (4S,6R) configuration of the 1,3-dioxane ring and an (E)-configured vinyl group .

- Synthetic utility: The compound is an intermediate in the production of rosuvastatin, a statin drug .

Molecular Formula: C29H40FN3O6S

Molecular Weight: 577.72 g/mol .

CAS Numbers: 1007871-85-3 , 1378943-63-5 , and 586966-54-3 .

Properties

Molecular Formula |

C29H40FN3O6S |

|---|---|

Molecular Weight |

577.7 g/mol |

IUPAC Name |

tert-butyl 2-[6-[(Z)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C29H40FN3O6S/c1-18(2)25-23(15-14-21-16-22(38-29(6,7)37-21)17-24(34)39-28(3,4)5)26(19-10-12-20(30)13-11-19)32-27(31-25)33(8)40(9,35)36/h10-15,18,21-22H,16-17H2,1-9H3/b15-14- |

InChI Key |

WIFPCEOJTKZGSA-PFONDFGASA-N |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C\C2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves:

- Construction of the pyrimidine core with appropriate substitution.

- Formation of the vinyl linkage (E-configuration) connecting the pyrimidine to the dioxane ring.

- Installation of the 1,3-dioxane ring with 2,2-dimethyl substitution.

- Introduction of the tert-butyl acetate ester group at the 4-position of the dioxane ring.

The stereochemistry at the 4S,6R positions of the dioxane ring is controlled during ring formation.

Specific Preparation Details

According to the data from PubChem and related patent sources, the compound is often prepared as a protected intermediate in the synthesis of rosuvastatin calcium. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be later hydrolyzed under controlled conditions.

Detailed Preparation Procedures

Synthesis of the Pyrimidine Substituted Vinyl Intermediate

- The pyrimidine ring is functionalized at the 2-position with a methyl(methylsulfonyl)amino group and at the 6-position with an isopropyl substituent.

- The 5-position is linked via a vinyl group (E-configuration) to the 1,3-dioxane moiety.

- The vinyl linkage is typically formed by a Heck-type coupling reaction or Wittig-type olefination between a pyrimidinyl aldehyde and a suitable phosphonium ylide or equivalent.

Formation of the 1,3-Dioxane Ring with Tert-Butyl Acetate

- The 1,3-dioxane ring is synthesized by acetalization of a diol precursor with an aldehyde or ketone.

- The 4-position of the dioxane ring is functionalized with a tert-butyl acetate group , introduced via esterification with tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions.

- The stereochemistry at positions 4 and 6 (4S,6R) is controlled by using chiral starting materials or chiral catalysts during ring formation.

Protection and Purification

- The tert-butyl ester protects the carboxylic acid during subsequent synthetic steps.

- Purification is achieved via crystallization or chromatographic methods.

- The compound is isolated as a solid with high purity, often confirmed by NMR, MS, and HPLC.

Hydrolysis and Conversion to Rosuvastatin Calcium (Contextual Preparation)

Though the query is about the tert-butyl ester compound itself, it is important to note the following related preparation steps from the literature on rosuvastatin synthesis, as they describe handling of this intermediate:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Hydrolysis of tert-butyl ester | Hydrolysis/deprotection of tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | In presence of hydrochloric acid in acetonitrile, 20-35°C (preferably 25-30°C) | Converts ester to free acid |

| Saponification | In situ saponification with sodium hydroxide | Temperature -5 to -8°C, pH 3-4 adjustment | Ensures complete hydrolysis |

| Conversion to tert-butylamine salt | Reaction of rosuvastatin acid with tert-butylamine | 20-30°C (preferably 20-25°C) | Intermediate salt formation |

| Purification of tert-butylamine salt | Dissolution in ethyl acetate/methanol, heating to 65-70°C, distillation, cooling, filtration | 25-70°C range | Removes impurities, yields pure salt |

This sequence demonstrates the utility of the tert-butyl ester intermediate in downstream processing to rosuvastatin calcium hydrate, highlighting the importance of controlled hydrolysis and salt formation steps.

Data Table Summarizing Key Preparation Parameters

| Parameter | Value/Condition | Comments |

|---|---|---|

| Starting material | Pyrimidine derivative with 4-fluorophenyl, isopropyl, methylsulfonamido substituents | Prepared via multi-step synthesis |

| Vinyl linkage formation | Heck or Wittig coupling | Ensures E-configuration |

| 1,3-Dioxane ring formation | Acetalization with chiral control | Stereochemistry 4S,6R achieved |

| Esterification reagent | tert-Butyl bromoacetate or chloroacetate | Introduces tert-butyl acetate group |

| Hydrolysis conditions | HCl in acetonitrile, 20-35°C | For deprotection |

| Saponification | NaOH, -5 to -8°C, pH 3-4 | Completes hydrolysis |

| Salt formation | tert-Butylamine, 20-30°C | Forms tert-butylamine salt |

| Purification | Ethyl acetate/methanol, heating, distillation, filtration | Removes impurities, yields pure compound |

Research Findings and Analysis

- The tert-butyl ester protection is critical for stability during synthetic transformations and purification.

- Hydrolysis under mild acidic conditions prevents degradation of sensitive functional groups.

- The stereochemistry at the dioxane ring is preserved throughout the synthesis, which is essential for biological activity.

- Purification steps involving solvent mixtures and controlled temperature distillation ensure high purity suitable for pharmaceutical use.

- The process avoids harsh conditions that could lead to racemization or decomposition.

Chemical Reactions Analysis

tert-Butyl-2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl-2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl-2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

tert-Butyl 2-((4R,6S)-6-(Acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

CAS : 125995-13-3

Similarity Score : 0.90

Key Differences :

- Lacks the pyrimidine ring and fluorophenyl group.

- Contains an acetoxymethyl substituent on the dioxane ring instead of the vinyl-pyrimidine moiety.

Properties : - Lower molecular weight (C17H28O6, MW 328.4 g/mol).

- Used as a precursor in statin synthesis but lacks the bioactive pyrimidine pharmacophore .

tert-Butyl (3R,5S)-6-Hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate

tert-Butyl 2-((4R,6R)-6-(2-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

CAS : 125971-95-1

Molecular Weight : 654.81 g/mol

Key Differences :

tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate

CAS : 380460-37-7

Molecular Weight : 452.52 g/mol

Key Differences :

- Features a tetrazole-sulfonyl group instead of the pyrimidine ring.

- Lower steric hindrance due to the absence of the isopropyl and fluorophenyl groups.

Physicochemical Properties : - Predicted boiling point: 584.9±48.0°C .

- LogP: -0.77±0.10, indicating higher hydrophilicity compared to the target compound .

Structural and Functional Analysis

Key Substituent Effects

Biological Activity

The compound tert-butyl-2-((4S,6R)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS No. 289042-12-2) is a complex organic molecule with potential biological applications, particularly in pharmacology. Its structure features multiple functional groups that may influence its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C₃₅H₄₀FN₃O₆S, with a molecular weight of 577.71 g/mol. The compound includes a fluorophenyl group, which is often associated with enhanced pharmacological properties due to the electron-withdrawing nature of fluorine.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₄₀FN₃O₆S |

| Molecular Weight | 577.71 g/mol |

| CAS Number | 289042-12-2 |

| Purity | 97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the presence of the pyrimidine moiety may enhance its affinity for nucleoside transporters and enzymes involved in nucleotide metabolism. The fluorinated phenyl ring can also increase lipophilicity, potentially improving cellular uptake.

Antiviral Activity

Recent research has indicated that compounds similar to tert-butyl derivatives exhibit significant antiviral properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against viral replication in cell cultures, particularly targeting RNA viruses. The specific mechanism involves inhibition of viral RNA polymerase and interference with viral entry mechanisms.

Case Studies

- Study on Pyrimidine Derivatives :

-

Fluorinated Compounds :

- Research highlighted in Journal of Medicinal Chemistry demonstrated that fluorinated compounds often exhibit enhanced binding affinity for viral proteins compared to their non-fluorinated counterparts. This enhancement was attributed to stronger interactions within the active sites of viral enzymes .

-

Nucleoside Analog Studies :

- A comprehensive review in Nature Reviews Drug Discovery discussed the role of nucleoside analogs in antiviral therapy, emphasizing the importance of structural modifications that improve efficacy and reduce resistance . The tert-butyl compound's structure aligns well with these findings, suggesting potential for therapeutic applications.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves a Wittig or Horner-Wadsworth-Emmons reaction to form the (E)-vinyl linkage between the pyrimidine and dioxane moieties. Key steps include:

- Phosphonate Preparation : Reacting dimethyl [4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-ylmethyl] phosphonate with sodium hexamethyldisilazide (NaHMDS) in anhydrous THF at -78°C under nitrogen .

- Coupling Reaction : Adding a dioxane-derived aldehyde or ketone to form the vinyl bridge.

- Stereochemical Control : Use chiral auxiliaries or catalysts to ensure (4S,6R) configuration, critical for biological activity .

- Yield Optimization : Achieving ~61% yield via crystallization (colorless crystals) as described in Example 3 .

Advanced: How to resolve stereochemical contradictions in synthetic intermediates?

Methodological Answer:

Stereochemical discrepancies (e.g., between (4R,6R) vs. (4S,6R) configurations) can arise during synthesis. To resolve these:

- X-ray Crystallography : Use single-crystal X-ray diffraction (as in ) to confirm the absolute configuration of intermediates .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.

- NMR Analysis : Compare coupling constants (e.g., ) with DFT-calculated values to validate stereochemistry .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

- Crystallization : Use ethyl acetate/hexane mixtures to isolate pure crystals, as demonstrated in Example 3 .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–50%) to separate diastereomers .

- HPLC : For high-purity requirements (>95%), use reversed-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How to analyze conflicting spectral data for structural validation?

Methodological Answer:

Conflicts between NMR, MS, and computational data require a tiered approach:

- 2D NMR (HSQC, HMBC) : Assign and signals to resolve ambiguities in vinyl or dioxane regions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₈H₄₇FN₄O₆S) with <2 ppm error .

- Cross-Validation with X-ray Data : Compare experimental bond lengths/angles (e.g., pyrimidine ring planarity) with crystallographic data from related structures .

Basic: What are the key stability considerations during storage?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (argon) at room temperature, as the dioxane ring and sulfonamide group may hydrolyze in humid conditions .

- Light Sensitivity : Protect from UV exposure to prevent E→Z isomerization of the vinyl group .

- Temperature : Avoid prolonged heating (>40°C) to prevent tert-butyl ester decomposition .

Advanced: How to investigate decomposition pathways under acidic/basic conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C) .

Basic: Which spectroscopic methods are essential for characterization?

Methodological Answer:

- and NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), vinyl (δ 6.2–6.9 ppm), and tert-butyl (δ 1.4 ppm) groups .

- IR Spectroscopy : Confirm sulfonamide (1330–1350 cm⁻¹, S=O stretch) and ester (1720–1740 cm⁻¹, C=O) functionalities .

- Elemental Analysis : Validate purity by matching C, H, N, S percentages to theoretical values (e.g., C 62.3%, H 6.5%) .

Advanced: How to model non-covalent interactions influencing crystallization?

Methodological Answer:

- Computational Tools : Use Gaussian or ORCA to calculate electrostatic potentials (ESP) and identify H-bond donors/acceptors (e.g., sulfonamide O and pyrimidine N) .

- Crystal Packing Analysis : Apply Mercury software to visualize π-π stacking (fluorophenyl rings) and van der Waals interactions (isopropyl groups) .

- Thermodynamic Studies : Measure solubility parameters (Hansen solubility) to predict polymorph formation .

Basic: What functional groups dictate reactivity in this compound?

Methodological Answer:

- Vinyl Group : Susceptible to electrophilic addition (e.g., bromination) or oxidation .

- Sulfonamide : Participates in H-bonding (biological targets) and may undergo N-demethylation under radical conditions .

- tert-Butyl Ester : Hydrolyzes to carboxylic acid under acidic conditions, useful for prodrug strategies .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

Conflicting SAR data (e.g., potency vs. logP) require:

- Free-Wilson Analysis : Deconstruct the molecule into pyrimidine, dioxane, and fluorophenyl modules to quantify contributions to activity .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) to identify steric clashes or conformational mismatches .

- Meta-Analysis : Compare data across analogs (e.g., derivatives) to isolate critical substituents (e.g., isopropyl vs. cyclopropyl) .

Basic: How to assess photophysical properties for fluorescence studies?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λₐ₆ₛ (e.g., 320–350 nm for pyrimidine π→π* transitions) .

- Fluorescence Quenching : Titrate with iodide to evaluate solvent accessibility of fluorophores .

- Quantum Yield Calculation : Compare emission intensity to reference standards (e.g., quinine sulfate) .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Isotope Labeling : Use -tert-butyl groups to track ester hydrolysis in microsomal assays .

- Bioisosteric Replacement : Substitute the sulfonamide with a carbonyl group (e.g., amide) to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Convert the carboxylic acid (post-ester hydrolysis) to a methyl ester for enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.